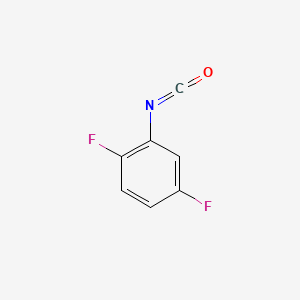

2,5-Difluorophenyl isocyanate

Description

The exact mass of the compound 2,5-Difluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIIFOXCRYGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369819 | |

| Record name | 2,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-32-6 | |

| Record name | 1,4-Difluoro-2-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Difluorophenyl Isocyanate

This technical guide provides comprehensive information on 2,5-Difluorophenyl isocyanate, a versatile chemical intermediate with significant applications in pharmaceutical, agrochemical, and materials science research.[1] Its unique difluorinated structure enhances the reactivity and stability of resulting compounds, making it a valuable building block in modern organic synthesis.[1]

Chemical Identity and Properties

2,5-Difluorophenyl isocyanate is a reactive organic compound characterized by an isocyanate functional group attached to a difluorinated benzene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 39718-32-6[1][2] |

| Molecular Formula | C₇H₃F₂NO[1][2] |

| Molecular Weight | 155.1 g/mol [1][2] |

| Synonyms | Isocyanic acid 2,5-difluorophenyl ester[1] |

| MDL Number | MFCD00013843[1][2] |

| PubChem ID | 2733266[1] |

| SMILES | C1=CC(=C(C=C1F)N=C=O)F[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow clear liquid[1] |

| Purity | ≥ 98% (GC)[1] |

| Boiling Point | 54 °C at 14 mmHg[1], 78 °C at 33 mmHg[2] |

| Density | 1.33 g/mL[1]; 1.323 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.49[1] |

| Flash Point | 133 °F (56.1 °C)[2] |

| Storage Conditions | Store at 2 - 8 °C[1][2] |

Safety and Handling

2,5-Difluorophenyl isocyanate is a hazardous chemical that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Table 3: Hazard Information

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |

| Irritation | Causes skin, eye, and respiratory system irritation.[2] |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization).[2] |

| GHS Pictograms | |

| Signal Word | Danger[3] |

| Hazard Statements | H226: Flammable liquid and vapor.[3] H300+H330: Fatal if swallowed or if inhaled.[3] H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P403+P235: Store in a well-ventilated place. Keep cool.[3] |

Core Reactivity and Applications

The electrophilic carbon atom in the isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack.[4] This reactivity makes 2,5-Difluorophenyl isocyanate a key intermediate for synthesizing a range of compounds, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing complex organic molecules, including kinase inhibitors for cancer therapy. The fluorine atoms can enhance metabolic stability and binding affinity.[1]

-

Agrochemicals: The compound is used to create advanced herbicides and insecticides that are effective at lower concentrations.[1]

-

Polymer Chemistry: It is utilized in producing specialty polymers and polyurethanes with enhanced thermal stability and mechanical properties.[1]

-

Analytical Chemistry: It functions as a derivatizing agent for amines, improving detection sensitivity in analytical techniques.[1]

The primary reactions involve the addition of nucleophiles across the N=C bond of the isocyanate.

Caption: General reaction workflow for 2,5-Difluorophenyl isocyanate.

Experimental Protocols

The following are representative protocols for the synthesis of urea and carbamate derivatives using 2,5-Difluorophenyl isocyanate. These are generalized procedures and may require optimization for specific substrates.

A. Synthesis of 1-(2,5-Difluorophenyl)-3-phenylurea (Urea Formation)

This protocol describes the reaction of 2,5-Difluorophenyl isocyanate with a primary amine (aniline) to form a disubstituted urea. The reaction of an isocyanate with an amine is a straightforward and high-yielding method for urea formation, typically requiring no catalyst.[5]

Methodology:

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Reaction Initiation: While stirring the amine solution at room temperature, add 2,5-Difluorophenyl isocyanate (1.0 eq) dropwise via syringe.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually within 1-2 hours).

-

Product Isolation: Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(2,5-Difluorophenyl)-3-phenylurea.

B. Synthesis of Phenyl (2,5-difluorophenyl)carbamate (Carbamate Formation)

This protocol details the reaction of 2,5-Difluorophenyl isocyanate with an alcohol (phenol) to form a carbamate derivative. This reaction can be slower than urea formation and may benefit from catalysis.

Methodology:

-

Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and a suitable anhydrous solvent such as toluene or THF.

-

Addition of Isocyanate: Add 2,5-Difluorophenyl isocyanate (1.0 eq) to the solution.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a base such as triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (approx. 0.05 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) to increase the reaction rate.

-

Reaction Monitoring: Monitor the disappearance of the isocyanate starting material using TLC or by IR spectroscopy (observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, wash the organic mixture with a dilute acid solution (e.g., 1M HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude carbamate product by flash column chromatography on silica gel or by recrystallization.

Relevance in Drug Discovery: Targeting Signaling Pathways

Many modern therapeutics, such as the kinase inhibitor Sorafenib, are diaryl urea derivatives.[6] These molecules function by inhibiting signaling pathways that are overactive in cancer cells, such as the Raf/MEK/ERK pathway. 2,5-Difluorophenyl isocyanate is a valuable starting material for creating analogs of such drugs, allowing researchers to explore structure-activity relationships and develop novel therapeutics.

Caption: Simplified Raf/MEK/ERK signaling pathway targeted by kinase inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Difluorophenyl isocyanate | CAS 39718-32-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2,5-Difluorophenyl Isocyanate | 39718-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. asianpubs.org [asianpubs.org]

2,5-Difluorophenyl isocyanate molecular weight and formula

This document provides the chemical formula and molecular weight for 2,5-Difluorophenyl isocyanate, a compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorinated structure enhances reactivity and stability, making it a key intermediate in the production of fluorinated compounds and specialty polymers.[1]

Chemical Properties

The fundamental molecular properties of 2,5-Difluorophenyl isocyanate are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₃F₂NO | [1][2][3] |

| Molecular Weight | 155.1 g/mol | [1][2] |

| CAS Number | 39718-32-6 | [1][2] |

Note on Experimental Protocols and Visualizations:

The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As these are fundamental properties, specific, novel experimental protocols are not applicable for this data. Similarly, signaling pathways or experimental workflow diagrams are not relevant for presenting the core chemical properties of a single, small molecule.

References

physical and chemical properties of 2,5-Difluorophenyl isocyanate

An In-depth Technical Guide to 2,5-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenyl isocyanate is a fluorinated aryl building block recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring two fluorine atoms on the phenyl ring and a highly reactive isocyanate group, imparts unique properties that enhance biological activity and selectivity in target molecules.[1] This compound is particularly valuable in drug discovery, polymer chemistry, and materials science for creating complex molecular architectures and modifying existing compounds to achieve specific performance criteria.[1]

Physical and Chemical Properties

2,5-Difluorophenyl isocyanate is a colorless to light yellow clear liquid.[1] It is characterized by a molecular weight of approximately 155.10 g/mol .[2][3] Proper storage is crucial for maintaining its stability; it should be stored at 2-8°C.[1][2]

Table 1: Physical and Chemical Data for 2,5-Difluorophenyl Isocyanate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂NO | [1][3] |

| Molecular Weight | 155.10 g/mol | [2] |

| CAS Number | 39718-32-6 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.323 - 1.33 g/mL at 25 °C | [1][2] |

| Boiling Point | 54 °C at 14 mmHg | [1] |

| Refractive Index | n20/D 1.490 - 1.494 | [1][2] |

| Purity | ≥ 98% (GC) | [1][3] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [2] |

| Storage Temperature | 2 - 8 °C | [1][2] |

Chemical Reactivity and Synthesis

The isocyanate functional group (–N=C=O) is the center of reactivity in 2,5-difluorophenyl isocyanate. It readily undergoes exothermic reactions with nucleophiles such as alcohols, amines, and water.[4] These reactions are fundamental to its application in synthesis. For instance, its reaction with primary or secondary amines forms substituted ureas, while reaction with alcohols yields carbamates.[5] The presence of fluorine atoms on the aromatic ring can influence the reactivity of the isocyanate group and confer desirable properties, such as increased metabolic stability or binding affinity, to the final product.

Isocyanates are generally incompatible with acids, strong bases, strong oxidizing agents, and water.[6][7] Reaction with water produces an unstable carbamic acid which decomposes to form an amine and carbon dioxide gas, a reaction that can cause dangerous pressure buildup in sealed containers.[4][8]

Caption: Reaction of 2,5-Difluorophenyl Isocyanate with a primary amine.

Applications in Research and Drug Development

The unique properties of 2,5-difluorophenyl isocyanate make it a valuable reagent in several scientific fields:

-

Pharmaceutical Development : It serves as a crucial intermediate for synthesizing fluorinated compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

-

Agrochemicals : The compound is used to create more effective herbicides and insecticides that can be used at lower concentrations, potentially reducing environmental impact.[1]

-

Polymer Chemistry : It is incorporated into specialty polymers and polyurethanes to improve thermal stability and mechanical properties for applications in advanced coatings, adhesives, and materials.[1]

-

Analytical Chemistry : It is employed as a derivatization agent for amines, reacting with them to form urea derivatives that can be more easily detected and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

Experimental Protocols

Representative Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general method for the reaction of 2,5-difluorophenyl isocyanate with a primary amine to form a disubstituted urea, a common step in drug discovery and derivatization.

Materials:

-

2,5-Difluorophenyl isocyanate

-

A primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Dropping funnel

-

Standard glassware for workup and purification

Methodology:

-

In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate, dry vessel, dissolve 2,5-difluorophenyl isocyanate (1.05 equivalents) in the anhydrous solvent.

-

Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product is then purified. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes). Alternatively, the residue can be purified by column chromatography on silica gel.

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Protocol: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample of 2,5-difluorophenyl isocyanate or its derivatives for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Synthesized compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), as specified in spectral databases.[3]

-

NMR tube

-

Pipette

-

Vortex mixer

Methodology:

-

Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

-

Using a clean pipette, add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the NMR tube securely and gently vortex or invert the tube several times until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

The sample is now ready for analysis in an NMR spectrometer.

Caption: Workflow for preparing an NMR sample.

Safety and Handling

2,5-Difluorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is a flammable liquid and vapor.[2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause allergy or asthma symptoms, or breathing difficulties if inhaled (respiratory sensitization).[2][9] It may also cause an allergic skin reaction and respiratory irritation.[2] The respiratory system is a target organ.[2]

-

Precautions : Handle only in a well-ventilated area or under a chemical fume hood.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6] Avoid breathing fumes, mist, or vapors.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety goggles and/or face shield).[9][10] In case of inadequate ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK).[2][8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like acids, bases, alcohols, and water.[6][7] The recommended storage temperature is 2-8°C.[1]

Conclusion

2,5-Difluorophenyl isocyanate is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its difluorinated phenyl structure combined with the reactive isocyanate group allows for the synthesis of novel molecules with enhanced properties. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Difluorophenyl isocyanate 98 39718-32-6 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Isocyanates – A family of chemicals [tc.canada.ca]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenyl isocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,5-difluorophenyl isocyanate, with a focus on both traditional phosgenation methods and modern, safer non-phosgene alternatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the efficient and safe production of this valuable intermediate.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their electrophilic nature makes them versatile reagents in organic synthesis, most notably in the production of polyurethanes, ureas, and carbamates. 2,5-Difluorophenyl isocyanate, in particular, has garnered significant interest in medicinal chemistry and materials science. The difluoro substitution pattern can modulate the lipophilicity, pKa, and metabolic stability of a molecule, making it a desirable moiety in the design of novel therapeutics.

This guide will explore the principal synthetic routes to 2,5-difluorophenyl isocyanate, providing detailed methodologies for both phosgene-based and non-phosgene approaches. The advantages and disadvantages of each pathway will be discussed, with a strong emphasis on safety and scalability.

Phosgenation of 2,5-Difluoroaniline

The most direct and historically prevalent method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid and liquid phosgene surrogates, such as triphosgene (bis(trichloromethyl) carbonate), have become the reagents of choice in laboratory settings.

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is subsequently dehydrochlorinated to yield the isocyanate.

Synthesis using Triphosgene

Triphosgene offers a safer alternative to phosgene gas, as it is a stable, crystalline solid that can be handled with standard laboratory precautions. In the presence of a base, it decomposes to generate three equivalents of phosgene in situ.

Experimental Protocol:

A solution of 2,5-difluoroaniline (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath. A solution of triphosgene (0.4 eq.) in the same solvent is added dropwise to the stirred aniline solution. Following the addition, a solution of a non-nucleophilic base, such as triethylamine (2.2 eq.), in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹). Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is removed under reduced pressure, and the crude 2,5-difluorophenyl isocyanate can be purified by vacuum distillation.

Non-Phosgene Synthesis Pathways

Growing concerns over the toxicity and handling of phosgene and its derivatives have spurred the development of alternative, "non-phosgene" routes to isocyanates. These methods often involve rearrangement reactions of carboxylic acid derivatives.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. This method is known for its high yields and tolerance of a wide range of functional groups.[1][2] The key intermediate, 2,5-difluorobenzoyl azide, can be prepared from 2,5-difluorobenzoyl chloride and sodium azide.

Experimental Protocol:

-

Step 1: Synthesis of 2,5-Difluorobenzoyl Azide: To a solution of 2,5-difluorobenzoyl chloride (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, a solution of sodium azide (1.1 eq.) in water is added dropwise at 0 °C. The reaction mixture is stirred vigorously for 1-2 hours at this temperature. The product, 2,5-difluorobenzoyl azide, is then extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure at low temperature to avoid premature decomposition.

-

Step 2: Thermal Rearrangement to 2,5-Difluorophenyl Isocyanate: The crude 2,5-difluorobenzoyl azide is dissolved in a high-boiling, inert solvent such as toluene or diphenyl ether. The solution is heated to reflux until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by IR spectroscopy. Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting 2,5-difluorophenyl isocyanate is purified by vacuum distillation.

Hofmann Rearrangement

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[3][4] By modifying the workup conditions, the isocyanate can be isolated.

Experimental Protocol:

To a solution of sodium hydroxide in water, 2,5-difluorobenzamide (1.0 eq.) is added. The mixture is cooled in an ice bath, and bromine (1.0 eq.) is added dropwise with vigorous stirring, keeping the temperature below 10 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for a short period to facilitate the rearrangement to the isocyanate. The isocyanate can then be isolated by steam distillation or extraction with an inert organic solvent, followed by drying and vacuum distillation.

Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate.[5][6] The reaction is typically initiated by a base or by heating.

Experimental Protocol:

-

Step 1: Synthesis of 2,5-Difluorobenzohydroxamic Acid: 2,5-Difluorobenzoyl chloride (1.0 eq.) is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in an aqueous or alcoholic solution. The resulting 2,5-difluorobenzohydroxamic acid can be isolated by acidification and filtration.

-

Step 2: Rearrangement to 2,5-Difluorophenyl Isocyanate: The 2,5-difluorobenzohydroxamic acid is first activated, for example, by reaction with an acid chloride or anhydride to form an O-acyl derivative. This derivative is then treated with a base (e.g., an alkali metal hydroxide or alkoxide) to induce the rearrangement to 2,5-difluorophenyl isocyanate. The product is isolated by extraction and purified by vacuum distillation.

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Phosgenation | |||||

| Using Triphosgene | 2,5-Difluoroaniline | Triphosgene, Triethylamine | 85-95 | >98 | General Procedure |

| Non-Phosgene | |||||

| Curtius Rearrangement | 2,5-Difluorobenzoyl chloride | Sodium azide, Heat | 70-90 | >97 | [1][2] |

| Hofmann Rearrangement | 2,5-Difluorobenzamide | Bromine, Sodium hydroxide | 60-80 | >95 | [3][4] |

| Lossen Rearrangement | 2,5-Difluorobenzohydroxamic acid | Activating agent, Base | 50-75 | >95 | [5][6] |

Note: The yields and purities are approximate and can vary depending on the specific reaction conditions and purification methods.

Visualization of Synthesis Pathways

The following diagrams illustrate the core transformations in the synthesis of 2,5-difluorophenyl isocyanate.

Safety Considerations

-

Phosgenation: Phosgene and its surrogates like triphosgene are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A phosgene detection system is recommended.

-

Azides: Acyl azides are potentially explosive, especially when heated or subjected to shock. They should be handled with care, and heating should be done behind a blast shield. The use of metal spatulas should be avoided.

-

Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. They should be handled in a fume hood, and inhalation of vapors must be avoided.

-

General Precautions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) as many of the reagents and intermediates are sensitive to moisture.

Conclusion

The synthesis of 2,5-difluorophenyl isocyanate can be achieved through several distinct pathways. The choice of method will depend on the scale of the synthesis, the available equipment, and safety considerations. While phosgenation remains a highly efficient method, non-phosgene routes, particularly the Curtius rearrangement, offer safer and more environmentally benign alternatives. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2,5-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the molecular structure and bonding of 2,5-difluorophenyl isocyanate. While direct experimental and extensive computational studies on this specific molecule are limited in publicly accessible literature, this document provides a robust framework for its structural analysis. This is achieved by leveraging detailed studies on analogous compounds, particularly 2,5-dichlorophenyl isocyanate, and outlining the established experimental and computational methodologies required for a thorough characterization.

Physicochemical Properties

2,5-Difluorophenyl isocyanate is a colorless to light yellow liquid at room temperature. It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms can significantly modulate biological activity and physicochemical properties.[1]

Table 1: Physicochemical Data for 2,5-Difluorophenyl Isocyanate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂NO | [1][2] |

| Molecular Weight | 155.1 g/mol | [1][2] |

| Density | 1.323 g/mL at 25 °C | [2] |

| Boiling Point | 78 °C at 33 mmHg | [2] |

| Refractive Index | n20/D 1.49 | [1] |

| CAS Number | 39718-32-6 | [1][2] |

Molecular Structure and Bonding: A Comparative Approach

For the analogous compound, 2,5-dichlorophenyl isocyanate, DFT calculations (B3LYP/3-21+G level) have been used to determine its optimized geometry. It is expected that 2,5-difluorophenyl isocyanate would exhibit a planar phenyl ring with the isocyanate group also lying in or close to the plane of the ring in its lowest energy conformation. The C-F bonds are anticipated to be shorter and stronger than the corresponding C-Cl bonds in the dichloro analog due to the higher electronegativity and smaller atomic radius of fluorine. The N=C=O group is expected to be nearly linear.

Table 2: Predicted Molecular Geometry Parameters (Illustrative, based on analogs)

| Parameter | Bond Length (Å) - Predicted | Bond Angle (°) - Predicted |

| C-F | ~1.35 | |

| C-N | ~1.40 | |

| N=C | ~1.22 | |

| C=O | ~1.18 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H | ~1.08 | |

| ∠C-N=C ~125 | ||

| ∠N=C=O ~178 | ||

| ∠C-C-F ~119 | ||

| ∠C-C-N ~121 |

Note: These values are estimations based on typical bond lengths and angles from computational studies of similar aromatic isocyanates and fluorinated benzenes. Definitive values require specific experimental or computational studies on 2,5-difluorophenyl isocyanate.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding within a molecule by probing its vibrational modes. While a full experimental and assigned spectrum for 2,5-difluorophenyl isocyanate is not available, the expected characteristic vibrational frequencies can be inferred from studies on similar molecules, such as 2,5-dichlorophenyl isocyanate.[3]

Table 3: Predicted Vibrational Frequencies and Assignments for 2,5-Difluorophenyl Isocyanate (Based on 2,5-Dichlorophenyl Isocyanate Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| N=C=O Asymmetric Stretch | ~2250 - 2280 | Strong / Weak |

| N=C=O Symmetric Stretch | ~1400 - 1450 | Medium / Strong |

| C-F Stretching | ~1200 - 1300 | Strong / Medium |

| Aromatic C=C Stretching | ~1450 - 1600 | Medium-Strong / Medium-Strong |

| C-H Stretching (aromatic) | ~3050 - 3100 | Medium / Strong |

| N=C=O Bending | ~550 - 650 | Medium / Medium |

| C-F Bending | ~300 - 500 | Medium / Medium |

| C-H Out-of-plane Bending | ~800 - 900 | Strong / Weak |

Note: These are expected ranges. The precise frequencies can be influenced by the electronic effects of the fluorine substituents and the overall molecular symmetry.

Experimental Protocols

To obtain definitive data on the molecular structure and bonding of 2,5-difluorophenyl isocyanate, the following experimental and computational workflows are recommended.

Synthesis and Purification

A common route for the synthesis of aryl isocyanates involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent. For 2,5-difluoroaniline, this would proceed as follows:

-

Reaction Setup: A solution of 2,5-difluoroaniline in an inert solvent (e.g., toluene, ethyl acetate) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet/outlet.

-

Phosgenation: A phosgene solution (or a safer equivalent like triphosgene) is added dropwise to the aniline solution at a controlled temperature, typically with cooling. The reaction is highly exothermic and produces corrosive HCl gas, requiring appropriate safety precautions and a scrubbing system.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aniline.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any solid byproducts. The solvent is then removed under reduced pressure.

-

Purification: The crude 2,5-difluorophenyl isocyanate is purified by fractional distillation under reduced pressure to yield the final product. The purity can be assessed by GC and spectroscopic methods.

Spectroscopic Characterization

-

FTIR Spectroscopy: The infrared spectrum would be recorded using an FTIR spectrometer. A small amount of the liquid sample can be placed between two KBr or NaCl plates to form a thin film. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum would be obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The liquid sample would be placed in a glass capillary tube for analysis.

Structural Elucidation

-

X-ray Crystallography: To obtain a definitive solid-state structure, single crystals of a suitable derivative of 2,5-difluorophenyl isocyanate (as the isocyanate group is highly reactive) would need to be grown. This could involve reacting the isocyanate with an alcohol to form a stable urethane. Slow evaporation of a saturated solution of the derivative in an appropriate solvent system would be attempted to yield diffraction-quality single crystals. The crystal would then be analyzed using a single-crystal X-ray diffractometer to determine the precise bond lengths, bond angles, and crystal packing.

-

Gas-Phase Electron Diffraction (GED): This technique can determine the molecular structure in the gas phase, free from intermolecular interactions present in the solid state. A gaseous beam of 2,5-difluorophenyl isocyanate would be crossed with a high-energy electron beam, and the resulting diffraction pattern would be analyzed to derive the molecular geometry.

Computational Analysis

-

Density Functional Theory (DFT) Calculations:

-

Geometry Optimization: The molecular structure of 2,5-difluorophenyl isocyanate would be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This calculation would yield the lowest energy conformation and provide theoretical values for bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: Following geometry optimization, a frequency calculation at the same level of theory would be performed. This would provide the theoretical vibrational frequencies and their corresponding normal modes. These calculated frequencies can then be compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed vibrational bands. A scaling factor is often applied to the calculated frequencies to better match the experimental values.

-

Visualizing the Research Workflow

The logical flow for a comprehensive structural and bonding analysis of 2,5-difluorophenyl isocyanate can be visualized as follows:

Conclusion

While a complete, published dataset on the molecular structure and bonding of 2,5-difluorophenyl isocyanate is currently elusive, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental and computational protocols outlined herein, and by drawing comparative insights from analogous molecules, researchers and drug development professionals can effectively elucidate the structural and vibrational properties of this important synthetic intermediate. The provided methodologies represent the standard for a thorough analysis and will yield the quantitative data necessary for a deeper understanding of its reactivity and potential applications.

References

The Impact of Fluorine Substitution on the Reactivity Profile of the Isocyanate Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isocyanate group (–N=C=O) is a cornerstone of chemical synthesis, prized for its high reactivity toward nucleophiles, which enables the formation of a diverse array of chemical linkages, including ureas and carbamates. This reactivity profile is significantly modulated by the electronic nature of its substituents. This technical guide provides an in-depth exploration of the heightened reactivity of the isocyanate group upon fluorine substitution. Fluorine's strong electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles. This guide summarizes quantitative reactivity data, details experimental protocols for synthesis and kinetic analysis, and presents visual workflows and reaction pathways to provide a comprehensive resource for researchers in drug development and materials science.

Introduction: The Isocyanate Functional Group and the Influence of Fluorine

The isocyanate functional group is characterized by a cumulative double bond system (–N=C=O) that renders the central carbon atom highly electrophilic. This inherent reactivity makes isocyanates valuable precursors in the synthesis of a wide range of compounds, including polyurethanes, agrochemicals, and pharmaceuticals.[1] The reactivity of the isocyanate group is highly dependent on the electronic properties of its substituent (R). Electron-donating groups decrease the electrophilicity of the isocyanate carbon, thus slowing down the reaction with nucleophiles. Conversely, electron-withdrawing groups increase the electrophilicity, leading to a significant enhancement in reaction rates.[2]

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect when substituted onto a molecule. When placed on an aryl ring attached to an isocyanate group, fluorine atoms significantly increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of molecules for various applications, including the development of covalent inhibitors in drug discovery, where a precisely tuned level of reactivity is often desired.

Quantitative Reactivity Profile

Table 1: Relative Reactivity of Substituted Phenyl Isocyanates with n-Butanol

| Substituent (at para-position) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | ~0.3 |

| -CH₃ | -0.17 | ~0.6 |

| -H | 0.00 | 1.0 |

| -F | +0.06 | ~1.5 |

| -Cl | +0.23 | ~2.5 |

| -Br | +0.23 | ~2.5 |

| -CF₃ | +0.54 | ~10 |

| -NO₂ | +0.78 | ~20 |

Note: The relative rate constants are estimations based on Hammett correlations for similar nucleophilic addition reactions to substituted phenyl systems. The exact values can vary depending on the specific reaction conditions (solvent, temperature, nucleophile).

The data clearly indicates that electron-withdrawing groups (positive σp values) accelerate the reaction, with the strongly withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups leading to a dramatic increase in reactivity compared to the unsubstituted phenyl isocyanate. The fluorine substituent also enhances the reaction rate, albeit to a lesser extent than the trifluoromethyl group.

Experimental Protocols

Synthesis of Fluorinated Aryl Isocyanates

A common and effective method for the synthesis of aryl isocyanates, including their fluorinated derivatives, involves the reaction of the corresponding aniline with triphosgene in an inert solvent.

3.1.1. General Protocol for the Synthesis of 4-Fluorophenyl Isocyanate

This protocol is adapted from standard procedures for the synthesis of aryl isocyanates.[3]

Materials:

-

4-Fluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Toluene

-

Dry Triethylamine (optional, as a hydrogen chloride scavenger)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, dissolve 4-fluoroaniline (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred solution of 4-fluoroaniline at room temperature.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction mixture will typically become clear as the aniline hydrochloride salt dissolves.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 4-fluorophenyl isocyanate, can be isolated by fractional distillation under reduced pressure.

Caution: Phosgene is a highly toxic gas that is generated in situ from triphosgene. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

Kinetic Analysis of Isocyanate Reactions

The rate of reaction of an isocyanate with a nucleophile can be determined by monitoring the disappearance of the isocyanate or the appearance of the product over time. A common method involves quenching the reaction at various time points and analyzing the mixture by High-Performance Liquid Chromatography (HPLC). An alternative method is back-titration of the unreacted isocyanate.

3.2.1. HPLC-Based Kinetic Analysis

Materials:

-

Fluorinated isocyanate

-

Nucleophile (e.g., n-butanol, aniline)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Quenching agent (e.g., a primary or secondary amine in excess, such as dibutylamine)[4]

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Thermostatted reaction vessel

Procedure:

-

Prepare stock solutions of the fluorinated isocyanate and the nucleophile of known concentrations in the chosen anhydrous solvent.

-

Equilibrate both solutions to the desired reaction temperature in a thermostatted vessel.

-

Initiate the reaction by mixing the two solutions. Start a timer immediately.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing an excess of the quenching agent. The quenching agent will rapidly react with any remaining isocyanate, effectively stopping the reaction.[4]

-

Analyze the quenched samples by HPLC. The concentration of the product (urethane or urea) or the quenched isocyanate derivative can be determined by comparison to a calibration curve.

-

Plot the concentration of the product or reactant against time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order kinetics).

3.2.2. Titration-Based Analysis of Isocyanate Content

This method determines the initial concentration of the isocyanate and can be adapted to monitor its consumption over time.[2][5][6][7][8]

Materials:

-

Isocyanate sample

-

Standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene)

-

Standardized solution of hydrochloric acid (HCl)

-

Indicator (e.g., bromophenol blue) or a pH meter/autotitrator

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Accurately weigh a sample of the isocyanate into a dry Erlenmeyer flask.

-

Add a known excess of the standardized di-n-butylamine solution.

-

Allow the reaction to proceed to completion (typically 10-15 minutes at room temperature).

-

Add a suitable solvent (e.g., isopropanol) to dissolve the resulting urea.

-

Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution.

-

Perform a blank titration using the same amount of di-n-butylamine solution without the isocyanate sample.

-

The amount of isocyanate is calculated from the difference between the blank and the sample titration volumes.

Visualizing Reaction Pathways and Experimental Workflows

Graphviz (DOT language) can be used to create clear diagrams of reaction mechanisms and experimental procedures.

General Reaction Pathway of an Isocyanate with a Nucleophile

Caption: General mechanism of nucleophilic addition to an isocyanate.

Experimental Workflow for Kinetic Analysis by HPLC

Caption: Workflow for determining isocyanate reaction kinetics via HPLC.

Implications for Drug Development

The enhanced reactivity of fluorinated isocyanates has significant implications for drug development, particularly in the design of targeted covalent inhibitors.

Covalent Inhibitors

Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and increased potency. Isocyanates can act as electrophilic "warheads" that react with nucleophilic amino acid residues (e.g., cysteine, lysine, serine) on the protein surface or in an active site.[9] The ability to tune the reactivity of the isocyanate through fluorine substitution allows for the optimization of the inhibitor's profile. A highly reactive isocyanate might lead to off-target effects, while a less reactive one may not bind efficiently to the intended target. Fluorine substitution provides a means to fine-tune this reactivity to achieve the desired balance of potency and selectivity.

Screening for Covalent Modification

Assessing the potential for covalent modification is a critical step in drug development. An experimental workflow to screen for and characterize covalent binding to a target protein is outlined below.

Caption: Workflow for identifying covalent protein modification by mass spectrometry.

Biological Signaling Pathways

While specific signaling pathways directly targeted by isocyanate-containing drugs are diverse and depend on the overall drug scaffold, the covalent modification mechanism is often employed in the development of kinase inhibitors. Kinases are key regulators of numerous signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[10][11] Covalent kinase inhibitors can irreversibly block the activity of a target kinase, thereby disrupting the downstream signaling cascade. For example, a fluorinated isocyanate-containing drug could be designed to covalently bind to a cysteine residue near the ATP-binding pocket of a specific kinase, leading to the inhibition of pathways such as the MAPK/ERK or PI3K/AKT pathways, which are frequently overactive in cancer.[10]

Conclusion

The substitution of fluorine onto an isocyanate-bearing molecule provides a powerful tool for modulating its chemical reactivity. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the isocyanate carbon, leading to a predictable increase in reaction rates with nucleophiles. This principle is of significant interest in the field of drug development, particularly for the rational design of targeted covalent inhibitors. By understanding the quantitative effects of fluorine substitution and employing robust experimental protocols for synthesis and kinetic analysis, researchers can effectively harness the unique properties of fluorinated isocyanates to develop novel therapeutics and advanced materials. The workflows and data presented in this guide offer a foundational resource for scientists and professionals working in this exciting area of chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 2,5-Difluorophenyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2,5-Difluorophenyl isocyanate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility characteristics, predictions based on the properties of similar compounds, and standardized experimental protocols for determining solubility.

Executive Summary

Qualitative Solubility of Aromatic Isocyanates

Aromatic isocyanates, as a class of compounds, are known to be highly reactive, particularly towards nucleophiles like water and alcohols. Their solubility is influenced by the aromatic ring and the highly polar isocyanate group.

-

Water: Aromatic isocyanates, including isomers like 2,4-Difluorophenyl isocyanate, are generally described as sparingly soluble or insoluble in water[3]. Any dissolution in water is often accompanied by a reaction to form the corresponding urea.

-

Organic Solvents: The solubility of polyurethanes derived from aromatic diisocyanates suggests that the monomeric forms are likely soluble in highly polar aprotic solvents. One patent indicates that such polyurethanes are typically soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP)[4]. Their solubility is generally lower in less polar solvents such as aromatic hydrocarbons, ketones, and esters[4].

Based on these general characteristics, a predicted qualitative solubility profile for 2,5-Difluorophenyl isocyanate is presented in Table 1. It is critical to note that this information is inferred and requires experimental verification.

Table 1: Predicted Qualitative Solubility of 2,5-Difluorophenyl Isocyanate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP), Acetonitrile | Likely Soluble | High polarity matches the polar isocyanate group. Often used as solvents for reactions involving isocyanates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Good general solvents for a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble to Soluble | Ethers are common solvents for organic reactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Polarity is intermediate. |

| Esters | Ethyl acetate | Moderately Soluble | Polarity is intermediate. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly to Moderately Soluble | Non-polar nature of the solvent may limit solubility despite the aromatic ring on the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | Low polarity of the solvent is unlikely to effectively solvate the polar isocyanate. |

| Alcohols | Methanol, Ethanol | Reactive | Isocyanates react with alcohols to form carbamates. These are not suitable as solvents for storage but are used for reactions. |

| Water | Reactive and Sparingly Soluble | Isocyanates react with water to form unstable carbamic acids which decompose to amines and carbon dioxide, or further react to form ureas. |

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, a standardized experimental protocol is essential for determining the solubility of 2,5-Difluorophenyl isocyanate in various organic solvents. The following is a general procedure that can be adapted for this purpose.

Objective: To determine the approximate solubility of 2,5-Difluorophenyl isocyanate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

2,5-Difluorophenyl isocyanate

-

Selected organic solvents (analytical grade, anhydrous)

-

Small vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Solvent Preparation: Ensure all solvents are anhydrous, as water will react with the isocyanate.

-

Saturated Solution Preparation: a. Add a measured volume (e.g., 1 mL) of the selected solvent to a vial. b. Add a small, accurately weighed amount of 2,5-Difluorophenyl isocyanate to the solvent. c. Cap the vial and agitate (stir or vortex) the mixture at a constant temperature for a set period (e.g., 1 hour) to facilitate dissolution. d. Continue adding small, weighed increments of the isocyanate until a persistent solid is observed, indicating that the solution is saturated. e. Allow the saturated solution to equilibrate by stirring for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Sample Preparation for Analysis: a. After equilibration, allow the solid to settle. b. Carefully take an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Quantification: a. Accurately dilute the filtered, saturated solution with the same solvent. b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 2,5-Difluorophenyl isocyanate.

-

Calculation: a. Calculate the concentration in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Safety Precautions: 2,5-Difluorophenyl isocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Advanced Methodologies

For more precise and dynamic measurements of solubility, especially for reactive compounds, more advanced techniques can be employed. The bubble flow reactor method has been used to determine the solubility of other isocyanates like isocyanic acid and methyl isocyanate[5][6][7][8][9]. This method involves equilibrating a gas stream of the compound of interest with the solvent and measuring the change in concentration in the gas phase.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in Section 3.0.

Caption: General workflow for determining the solubility of 2,5-Difluorophenyl isocyanate.

Conclusion

While specific quantitative solubility data for 2,5-Difluorophenyl isocyanate in organic solvents remains elusive in the current body of scientific literature, a qualitative understanding can be inferred from the behavior of similar aromatic isocyanates. It is anticipated to be soluble in polar aprotic solvents and reactive with protic solvents like water and alcohols. For drug development and process chemistry applications requiring precise solubility data, experimental determination is necessary. The protocol provided in this guide offers a robust starting point for such investigations. Researchers are encouraged to perform these measurements under controlled, anhydrous conditions to obtain reliable and reproducible results.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.library.noaa.gov [repository.library.noaa.gov]

- 9. ACP - Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides [acp.copernicus.org]

A Technical Guide to 2,5-Difluorophenyl Isocyanate: Properties and Synthesis Overview

For researchers, scientists, and professionals in drug development, 2,5-difluorophenyl isocyanate stands as a valuable and reactive intermediate. Its utility in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, is well-established. The incorporation of fluorine atoms into the phenyl ring imparts unique electronic properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final compounds. This guide provides a concise overview of the key physical properties of 2,5-difluorophenyl isocyanate and a generalized workflow for its synthesis.

Physicochemical Properties

The boiling point and density are fundamental physical constants critical for the safe handling, storage, and application of 2,5-difluorophenyl isocyanate in a laboratory or industrial setting. These properties are summarized in the table below. It is important to note that the boiling point of a substance is dependent on the ambient pressure.

| Property | Value | Conditions |

| Boiling Point | 54 °C | at 14 mmHg[1] |

| 78 °C | at 33 mmHg[2] | |

| Density | 1.33 g/mL | Not specified |

| 1.323 g/mL | at 25 °C[2] | |

| Molecular Weight | 155.1 g/mol | |

| Appearance | Colorless to light yellow clear liquid[1] |

Synthesis of Isocyanates: A Generalized Approach

While specific experimental protocols for the synthesis of 2,5-difluorophenyl isocyanate are proprietary to chemical suppliers, a general and widely used method for the preparation of aryl isocyanates is the phosgenation of the corresponding aniline. This process involves the reaction of 2,5-difluoroaniline with phosgene or a phosgene equivalent, such as triphosgene. The following diagram illustrates the logical workflow of this synthetic route.

Experimental Considerations

The synthesis of isocyanates, particularly those involving phosgene or its derivatives, requires stringent safety precautions due to the high toxicity of the reagents. The reaction is typically carried out in an inert solvent, and the hydrogen chloride gas that is evolved must be neutralized.

General Experimental Protocol Outline:

-

Reaction Setup : A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gas neutralization is charged with the starting aniline and an anhydrous, inert solvent.

-

Reagent Addition : The phosgenating agent (e.g., a solution of triphosgene in the same solvent) is added dropwise to the stirred solution of the aniline at a controlled temperature.

-

Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting aniline.

-

Work-up : Upon completion, the reaction mixture is typically sparged with an inert gas to remove any excess phosgene and hydrogen chloride. The solvent is then removed under reduced pressure.

-

Purification : The crude isocyanate is purified by fractional distillation under reduced pressure to yield the final product.

This guide provides foundational information on 2,5-difluorophenyl isocyanate for professionals engaged in chemical synthesis and drug discovery. The provided data and workflow illustration serve as a practical reference for laboratory applications.

References

An In-Depth Technical Guide to the Material Safety of 2,5-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide and whitepaper on the material safety, properties, and handling of 2,5-Difluorophenyl isocyanate. It is intended for an audience of researchers, scientists, and drug development professionals who may utilize this compound as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Executive Summary

2,5-Difluorophenyl isocyanate is a versatile yet hazardous chemical intermediate. Its utility in organic synthesis, particularly in the formation of urea and carbamate linkages, is well-established. The presence of two fluorine atoms on the phenyl ring can impart unique properties to the final products, such as enhanced metabolic stability and binding affinity. However, the high reactivity of the isocyanate group necessitates stringent safety protocols to mitigate risks of acute toxicity, respiratory sensitization, and other health hazards. This guide provides a detailed overview of the material's properties, safety data, handling procedures, and a representative experimental protocol for its use.

Physicochemical and Safety Data

The quantitative data for 2,5-Difluorophenyl isocyanate has been compiled from various supplier safety data sheets and product information pages.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 39718-32-6 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.323 g/mL at 25 °C | [1] |

| Boiling Point | 78 °C at 33 mmHg; 54 °C at 14 mmHg | [1][2] |

| Refractive Index | n20/D 1.494 | |

| Flash Point | 56 °C (132.8 °F) - closed cup | |

| Purity | ≥ 98% (GC) | [2] |

Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable liquids (Category 3) | GHS02 | Danger | H226: Flammable liquid and vapor. |

| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | |

| Acute toxicity, Dermal (Category 4) | GHS07 | H312: Harmful in contact with skin. | |

| Acute toxicity, Inhalation (Category 4) | GHS07 | H332: Harmful if inhaled. | |

| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation. | |

| Serious eye damage/eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation. | |

| Respiratory sensitization (Category 1) | GHS08 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| Skin sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction. | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |

Data compiled from multiple sources.

Precautionary Statements and Safety Handling

| Category | Precautionary Statement(s) |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403 + P235: Store in a well-ventilated place. Keep cool.Store at 2-8°C. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Data compiled from multiple sources.

Reactivity and Applications

2,5-Difluorophenyl isocyanate is a reactive building block used in the synthesis of various organic compounds.[2] The electrophilic carbon of the isocyanate group is susceptible to attack by nucleophiles such as amines, alcohols, and water.

General Reactivity Profile

The primary reactions of 2,5-Difluorophenyl isocyanate involve the addition of a nucleophile to the carbonyl group of the isocyanate moiety. This reactivity is central to its application in the synthesis of ureas, carbamates, and other derivatives, which are often intermediates in the development of pharmaceuticals and agrochemicals.[2]

Caption: General reaction pathways of 2,5-Difluorophenyl isocyanate with nucleophiles.

Experimental Protocols

Illustrative Synthesis of a Urea Derivative

Reaction: Synthesis of N-(Aryl)-N'-(2,5-difluorophenyl)urea

Materials:

-

Aryl amine (1.0 equivalent)

-

2,5-Difluorophenyl isocyanate (1.0 equivalent)

-

Anhydrous acetonitrile

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add 2,5-Difluorophenyl isocyanate (1.0 equivalent) dropwise at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as necessary.

Expected Outcome: Formation of the corresponding N,N'-disubstituted urea.

Safe Handling and Experimental Workflow

Due to the hazardous nature of 2,5-Difluorophenyl isocyanate, a strict workflow must be followed to ensure personal and environmental safety.

Caption: Safe handling and experimental workflow for using 2,5-Difluorophenyl isocyanate.

Analytical Methods and Spectroscopic Data

The purity of 2,5-Difluorophenyl isocyanate is typically determined by Gas Chromatography (GC).[2] Spectroscopic data is crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band for the asymmetric N=C=O stretch, which typically appears around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns consistent with a 1,2,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the isocyanate carbon (N=C=O) typically in the range of 120-130 ppm. The aromatic carbons will also be present, with their chemical shifts influenced by the fluorine substituents.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (155.10 g/mol ).

Toxicological Information and Biological Effects

2,5-Difluorophenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin. The primary toxicological concern with isocyanates is respiratory sensitization. Inhalation can lead to allergic or asthma-like symptoms, which may be delayed in onset. Direct contact causes irritation to the skin, eyes, and respiratory tract.

Given its high reactivity, 2,5-Difluorophenyl isocyanate is not expected to participate in specific biological signaling pathways in the manner of a drug molecule. Instead, its toxicity is likely due to non-specific covalent modification of biological nucleophiles, such as amine and sulfhydryl groups on proteins. This can lead to disruption of protein function and trigger an immune response.

Conclusion

2,5-Difluorophenyl isocyanate is a valuable reagent for the synthesis of fluorinated organic molecules. Its utility, however, is matched by its significant health hazards. A thorough understanding of its physicochemical properties, reactivity, and toxicological profile is essential for its safe handling and effective use in research and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory to minimize exposure and mitigate risk.

References

Spectroscopic Profile of 2,5-Difluorophenyl Isocyanate: A Technical Guide

Introduction

2,5-Difluorophenyl isocyanate (CAS No: 39718-32-6) is a fluorinated aryl isocyanate building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical structure, featuring a reactive isocyanate group and two fluorine atoms on the phenyl ring, imparts unique properties that are leveraged in drug development and material science.[1] This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluorophenyl isocyanate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a general workflow for spectroscopic analysis are also presented to support researchers and scientists in their work with this compound.

Molecular Structure and Properties

-

Molecular Formula: C₇H₃F₂NO

-

Molecular Weight: 155.10 g/mol

-

Appearance: Colorless to light yellow clear liquid[1]

-

Density: 1.323 g/mL at 25 °C

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and isocyanate groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.0 - 7.4 | m | - | Aromatic Protons (3H) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The isocyanate carbon will have a characteristic downfield shift, and the carbons bonded to fluorine will show splitting due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Splitting (due to C-F coupling) | Assignment |

| ~160 (dd) | Doublet of doublets | C-F |

| ~155 (dd) | Doublet of doublets | C-F |

| ~130 | s | C-NCO |

| ~128 | s | -N=C =O |

| ~118 (d) | Doublet | C-H |

| ~115 (d) | Doublet | C-H |

| ~105 (dd) | Doublet of doublets | C-H |